molecular formula C10H11BrO3 B3049561 Benzoic acid, 2-bromo-5-(1-methylethoxy)- CAS No. 210489-40-0

Benzoic acid, 2-bromo-5-(1-methylethoxy)-

Cat. No. B3049561
CAS RN: 210489-40-0
M. Wt: 259.1 g/mol
InChI Key: NMNBSLCYSZFEIQ-UHFFFAOYSA-N
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Description

“Benzoic acid, 2-bromo-5-(1-methylethoxy)-” is a chemical compound with the molecular formula C10H11BrO3 . It contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 2-bromo-5-(1-methylethoxy)-” includes a six-membered aromatic ring (benzene ring) with a carboxylic acid (COOH) and an ether (OCH3) group attached to it . The bromine atom is also attached to the benzene ring .

Scientific Research Applications

Synthesis and Characterization

Benzoic acid, 2-bromo-5-(1-methylethoxy)-, and its derivatives are often synthesized and characterized for various applications, including their role as key intermediates in pharmaceuticals. For example, a study on the synthesis and characterization of Cadmium (II) Complex derived from an azo ligand, which includes a similar bromo-substituted benzoic acid structure, highlighted its potential in forming complexes with interesting geometrical and biological properties (Jaber, Kyhoiesh, & Jawad, 2021). Another study compared the crystal structures of closely related bromo–hydroxy–benzoic acid derivatives, providing insight into their potential applications in materials science and crystallography (Suchetan et al., 2016).

Biological Activity Studies

These compounds are also explored for their biological activities. For instance, the antibacterial and antifungal properties of cadmium complexes derived from bromo-substituted benzoic acids were examined, suggesting potential applications in developing new antimicrobial agents (Jaber, Kyhoiesh, & Jawad, 2021).

Industrial Applications

In industrial contexts, derivatives of Benzoic acid, 2-bromo-5-(1-methylethoxy)-, serve as key intermediates. For instance, a novel industrial process for the scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative, emphasizes its significance in the manufacturing of therapeutic agents, showcasing the practical applications and economic benefits of these compounds (Zhang et al., 2022).

Pharmaceutical Research

In pharmaceutical research, the synthesis of complex molecules often involves bromo-substituted benzoic acid derivatives as intermediates. A study on the condition optimization for the synthesis of a pyrimidinyl benzoic acid, a component of the orexin antagonist Filorexant, highlights the importance of such derivatives in developing new therapeutic agents (Liu et al., 2020).

properties

IUPAC Name

2-bromo-5-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNBSLCYSZFEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456701
Record name Benzoic acid, 2-bromo-5-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2-bromo-5-(1-methylethoxy)-

CAS RN

210489-40-0
Record name Benzoic acid, 2-bromo-5-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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